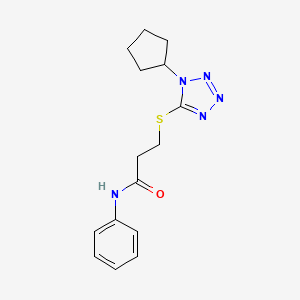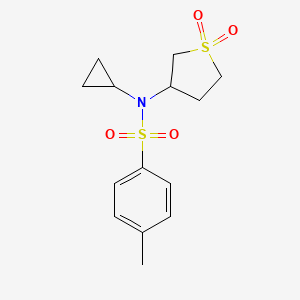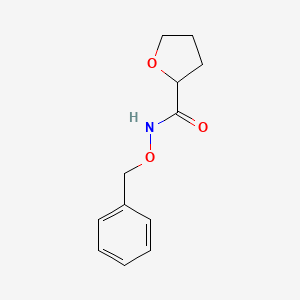
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide, also known as CPTSA, is a chemical compound that has shown potential in scientific research. CPTSA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
科学研究应用
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been studied for its potential as a diagnostic tool for cancer.
作用机制
The exact mechanism of action of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in lab experiments is its ability to modulate the activity of GABA receptors and COX-2 enzymes. This makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes. However, one limitation of using 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in lab experiments is its potential toxicity. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to have cytotoxic effects on certain cell lines at high concentrations.
未来方向
There are several future directions for research on 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide. One direction is to further investigate its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to explore its potential as a diagnostic tool for cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in order to minimize potential toxicity. Finally, more research is needed to fully understand the mechanism of action of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide and its effects on various physiological processes.
Conclusion:
In conclusion, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide is a chemical compound that has shown potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in various scientific research applications.
合成方法
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide can be synthesized using various methods. One of the most common methods involves the reaction of 1-cyclopentyltetrazole-5-thiol with N-phenylpropanamide in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
属性
IUPAC Name |
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-14(16-12-6-2-1-3-7-12)10-11-22-15-17-18-19-20(15)13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPFJNQEVPCZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)


![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)



![N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B7546251.png)
![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
![2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7546269.png)
![N-(2-methoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propanamide](/img/structure/B7546270.png)
![4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546275.png)